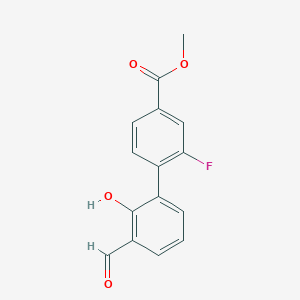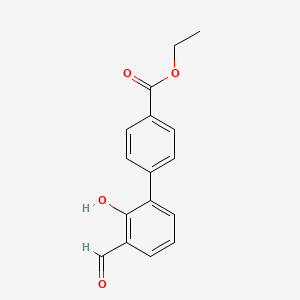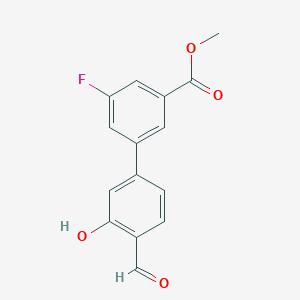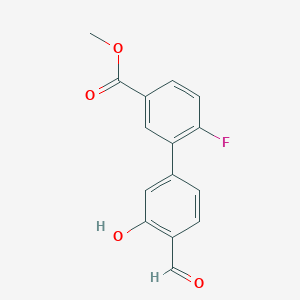
5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95%
Vue d'ensemble
Description
5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% (5-FMC-2FP) is a compound that has been studied for its potential use in scientific research and laboratory experiments. It is a fluorinated phenol derivative that is synthesized from 4-methoxycarbonylphenol and 3-fluoro-4-methoxycarbonylphenol. 5-FMC-2FP is a colorless solid at room temperature and has a melting point of 97-98°C. It is soluble in organic solvents, such as ethanol and diethyl ether, and is insoluble in water.
Mécanisme D'action
The mechanism of action of 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed that the compound acts as a fluorophore, which is a molecule that absorbs and emits light at a specific wavelength. This property allows 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% to be used as a fluorescent probe for detecting and quantifying organic compounds. Additionally, the compound is believed to interact with proteins and nucleic acids, which allows it to be used as a label for the detection of proteins and nucleic acids in immunoassays and DNA sequencing.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% have not yet been fully studied. However, the compound has been used as a reagent in organic synthesis and as a fluorescent probe for detecting and quantifying organic compounds. Additionally, 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been used as a label for the detection of proteins and nucleic acids in immunoassays and DNA sequencing.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% in laboratory experiments include its solubility in organic solvents, its ability to act as a fluorescent probe for detecting and quantifying organic compounds, and its ability to interact with proteins and nucleic acids. Additionally, the compound is relatively stable and can be stored at room temperature.
The limitations of using 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% in laboratory experiments include its limited solubility in water and its limited availability. Additionally, the compound is relatively expensive and its mechanism of action is not yet fully understood.
Orientations Futures
There are several potential future directions for research on 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95%. These include further studies on the compound’s mechanism of action, its biochemical and physiological effects, and its potential applications in scientific research and laboratory experiments. Additionally, further studies could be conducted to investigate the compound’s solubility in water and other solvents, its stability, and its availability. Finally, further studies could be conducted to investigate the potential uses and advantages of 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% in drug discovery and development.
Méthodes De Synthèse
5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is synthesized by a two-step reaction process. In the first step, 4-methoxycarbonylphenol is reacted with 3-fluoro-4-methoxycarbonylphenol in the presence of a base to form 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95%. In the second step, the 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is reacted with a mineral acid to form the desired product. The reaction conditions are typically carried out at room temperature and the reaction time is typically around 24 hours.
Applications De Recherche Scientifique
5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been studied for its potential use in scientific research and laboratory experiments. It has been used as a reagent in organic synthesis, as a fluorescent probe for detecting and quantifying organic compounds, and as a chromogenic reagent for the determination of organic compounds. Additionally, 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been used as a label for the detection of proteins and nucleic acids in immunoassays and DNA sequencing.
Propriétés
IUPAC Name |
methyl 2-fluoro-4-(4-formyl-3-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)12-5-4-9(6-13(12)16)10-2-3-11(8-17)14(18)7-10/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRYRVAYAQVCQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685308 | |
| Record name | Methyl 3-fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol | |
CAS RN |
1261919-30-5 | |
| Record name | Methyl 3-fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378708.png)
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378716.png)
![6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378724.png)









